
Head-to-Head Comparison: SARS-CoV-2-IN-73
(AC-73) and Paxlovid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SARS-CoV-2-IN-73

Cat. No.: B12382470 Get Quote

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

This guide provides a comparative overview of two antiviral agents against SARS-CoV-2: the

investigational compound SARS-CoV-2-IN-73, identified as AC-73, and the clinically approved

antiviral, Paxlovid (nirmatrelvir/ritonavir). It is critical to note that a direct, data-driven head-to-

head comparison is not feasible at this time. Paxlovid has undergone extensive preclinical and

clinical evaluation, leading to its authorization for therapeutic use. In contrast, publicly available

data for AC-73 is limited to early-stage, in vitro studies. This guide, therefore, presents a

juxtaposition of the available information to highlight the distinct developmental stages and

current understanding of each compound.

I. Paxlovid (Nirmatrelvir/Ritonavir): A Clinically
Validated Mpro Inhibitor
Paxlovid is an oral antiviral therapy that has demonstrated significant efficacy in reducing the

risk of hospitalization and death in patients with mild to moderate COVID-19. It is a co-

packaged product consisting of nirmatrelvir, a SARS-CoV-2 main protease (Mpro) inhibitor, and

ritonavir, a pharmacokinetic enhancer.

Mechanism of Action
Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known

as 3C-like protease (3CLpro). Mpro is a viral enzyme essential for the proteolytic cleavage of
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viral polyproteins into functional non-structural proteins required for viral replication. By binding

to the active site of Mpro, nirmatrelvir blocks this process, thereby inhibiting viral replication.

Ritonavir is an HIV-1 protease inhibitor that does not have significant activity against SARS-

CoV-2 Mpro. Its role in Paxlovid is to inhibit the cytochrome P450 3A4 (CYP3A4) enzyme,

which is the primary enzyme responsible for metabolizing nirmatrelvir. This inhibition slows

down the breakdown of nirmatrelvir, leading to higher and more sustained plasma

concentrations of the active antiviral agent.
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Figure 1: Mechanism of action of Paxlovid.

Efficacy Data
The efficacy of Paxlovid has been established in numerous clinical trials and real-world studies.
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Study/Trial Population
Key Efficacy

Endpoint
Result Citation

EPIC-HR

High-risk,

unvaccinated

adults with mild

to moderate

COVID-19

Reduction in risk

of hospitalization

or death

89% reduction

when treated

within 3 days of

symptom onset

[1]

EPIC-HR

High-risk,

unvaccinated

adults with mild

to moderate

COVID-19

Reduction in risk

of hospitalization

or death

88% reduction

when treated

within 5 days of

symptom onset

[2]

Real-world study

(CDC)

Adults with a

COVID-19

diagnosis

Reduction in

hospitalization

rates

51% lower

hospitalization

rate in those who

took Paxlovid

within 5 days of

diagnosis

[1]

Meta-analysis
COVID-19

patients

Reduction in

mortality

88% reduction in

mortality
[3]

Meta-analysis
COVID-19

patients

Reduction in

hospitalization

68% reduction in

hospitalization

rate

[3]

Safety and Tolerability
Paxlovid is generally well-tolerated. The most common adverse events reported are dysgeusia

(altered taste), diarrhea, hypertension, and myalgia. A key consideration for prescribing

Paxlovid is its potential for drug-drug interactions due to the ritonavir component's inhibition of

CYP3A4.

II. SARS-CoV-2-IN-73 (AC-73): An Investigational
Entry Inhibitor
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SARS-CoV-2-IN-73, also known as AC-73, is a small molecule compound that has been

investigated for its potential to inhibit SARS-CoV-2 entry into host cells. The available data on

AC-73 is from a single in vitro study and is very limited.

Proposed Mechanism of Action
AC-73 is proposed to act as an inhibitor of CD147 and Monocarboxylate Transporter 4 (MCT4).

CD147 has been suggested as an alternative receptor for SARS-CoV-2 entry into host cells,

particularly in cells with low or no expression of the primary receptor, ACE2. By inhibiting

CD147 and its co-binding protein MCT4, AC-73 is thought to block the interaction between the

viral spike protein and these host cell factors, thereby preventing viral entry.[4][5]
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Figure 2: Proposed mechanism of action of AC-73.

Efficacy Data
The only available efficacy data for AC-73 against SARS-CoV-2 comes from an in vitro study

using a pseudovirus system.
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Assay Type Cell Line Virus Key Finding Citation

Pseudovirus

Entry Assay

Dami and PMA-

Dami cells

(megakaryocytic

cell lines)

SARS-CoV-2

pseudovirus

AC-73

significantly

inhibited SARS-

CoV-2

pseudovirus

entry in a dose-

dependent

manner.

[6]

It is important to emphasize that these findings are preliminary and have not been replicated

with live SARS-CoV-2 or in animal models.

Safety and Tolerability
Limited in vivo toxicity data for AC-73 is available from a study in the context of hepatocellular

carcinoma in mice. In this study, AC-73 was administered at doses of 25 mg/kg/day and 50

mg/kg/day for 20 days. The study reported no significant changes in body weight or levels of

liver enzymes (ALT and AST), and no apparent tissue damage in major organs upon

histological examination.[4] However, the relevance of this data to the use of AC-73 for a short-

course antiviral treatment for COVID-19 is unknown.

III. Experimental Protocols
Paxlovid: Mpro Inhibition Assay
Objective: To determine the in vitro inhibitory activity of nirmatrelvir against SARS-CoV-2 Mpro.

Methodology:

Recombinant Mpro Expression and Purification: The gene encoding SARS-CoV-2 Mpro is

cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The

recombinant protein is then expressed and purified using affinity chromatography.

Fluorogenic Substrate: A synthetic peptide substrate containing a cleavage site for Mpro and

flanked by a fluorophore and a quencher is used. In its intact form, the fluorescence is

quenched.
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Assay Procedure:

Purified Mpro is pre-incubated with varying concentrations of nirmatrelvir or a vehicle

control in an appropriate assay buffer.

The fluorogenic substrate is added to initiate the reaction.

The increase in fluorescence, resulting from the cleavage of the substrate by Mpro and

separation of the fluorophore from the quencher, is monitored over time using a

fluorescence plate reader.

Data Analysis: The rate of the reaction is calculated from the linear phase of the fluorescence

curve. The half-maximal inhibitory concentration (IC50) is determined by plotting the

percentage of Mpro inhibition against the logarithm of the nirmatrelvir concentration and

fitting the data to a dose-response curve.
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Figure 3: Workflow for Mpro Inhibition Assay.

AC-73: Pseudovirus Entry Assay
Objective: To evaluate the ability of AC-73 to inhibit SARS-CoV-2 entry into host cells.

Methodology:

Pseudovirus Production: A replication-deficient viral core (e.g., from a lentivirus or vesicular

stomatitis virus) is co-transfected into producer cells with a plasmid encoding the SARS-

CoV-2 spike protein and a reporter gene (e.g., luciferase or green fluorescent protein). The
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resulting pseudoviruses display the spike protein on their surface and carry the reporter

gene.

Cell Culture: Target cells (e.g., Dami cells) are seeded in a multi-well plate.

Treatment and Infection:

The cells are pre-treated with varying concentrations of AC-73 or a vehicle control for a

specified period.

The pseudoviruses are then added to the cell culture.

Incubation: The cells are incubated for a period (e.g., 48-72 hours) to allow for viral entry and

expression of the reporter gene.

Reporter Gene Assay: The level of reporter gene expression is quantified. For a luciferase

reporter, a luciferase substrate is added, and the resulting luminescence is measured using

a luminometer.

Data Analysis: The percentage of inhibition of viral entry is calculated by comparing the

reporter signal in AC-73-treated cells to that in vehicle-treated cells. The half-maximal

effective concentration (EC50) is determined from the dose-response curve.
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Figure 4: Workflow for Pseudovirus Entry Assay.

IV. Summary and Future Directions
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Paxlovid is a well-characterized and clinically validated oral antiviral for the treatment of

COVID-19. Its mechanism of action is well-understood, and its efficacy and safety have been

demonstrated in extensive clinical trials.

AC-73, on the other hand, is an early-stage investigational compound with a novel proposed

mechanism of action targeting viral entry. The current data is limited to a single in vitro study

using a pseudovirus, and further research is required to validate these findings.

For the scientific community, the key takeaways are:

Paxlovid represents a successful example of rapid drug development, targeting a key viral

enzyme with a clear mechanism of action. Ongoing research for Paxlovid focuses on its

effectiveness against emerging variants, its role in preventing long COVID, and optimizing its

use in different patient populations.

AC-73 represents an alternative therapeutic strategy targeting host factors involved in viral

entry. The preliminary data, while intriguing, requires substantial further investigation. Future

research on AC-73 should focus on:

Confirmation of its antiviral activity against live SARS-CoV-2 in various cell lines.

Evaluation of its efficacy in relevant animal models of SARS-CoV-2 infection.

Comprehensive preclinical toxicology and safety studies.

Assessment of its activity against a broad range of SARS-CoV-2 variants.

This guide will be updated as more information on these and other antiviral agents becomes

available.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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